Pyrazolo[1,5-a]pyrimidine derivative 25
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 25 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compoundsPyrazolo[1,5-a]pyrimidine derivatives are known for their unique structural features, which make them suitable for various pharmacological and industrial applications .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as toluene or acetone, and catalysts like potassium carbonate or palladium complexes . Industrial production methods focus on optimizing these reactions to achieve high yields and purity, often employing scalable and reproducible laboratory methods .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like toluene, and catalysts such as palladium complexes . Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 25 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes and interactions.
Industry: Utilized in the development of organic light-emitting devices and other optical applications.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 25 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism . The compound’s structure allows it to bind to these targets effectively, leading to its biological effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 25 can be compared with other similar compounds such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and its ability to act as a fluorescent probe and enzyme inhibitor .
Properties
Molecular Formula |
C21H18F2N6O |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-cyano-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H18F2N6O/c22-13-3-4-15(23)14(10-13)17-2-1-8-28(17)18-5-9-29-19(27-18)16(11-25-29)26-20(30)21(12-24)6-7-21/h3-5,9-11,17H,1-2,6-8H2,(H,26,30)/t17-/m1/s1 |
InChI Key |
XFKSYGFIGZCVDN-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
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